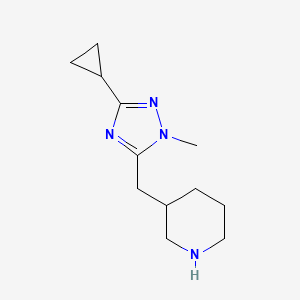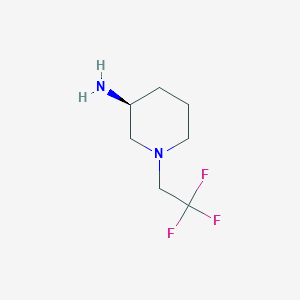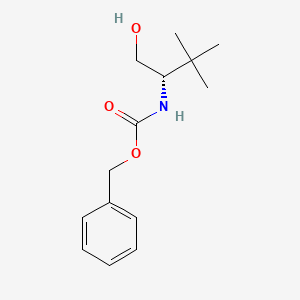
Z-Tle-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Z-Tle-ol” is a hypothetical organic compound that belongs to the class of alcohols. Alcohols are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The structure and properties of “this compound” would depend on its specific molecular configuration, which is not provided here.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Z-Tle-ol” would typically involve the following steps:
Starting Material Selection: Choosing appropriate starting materials that contain the necessary carbon skeleton.
Functional Group Introduction: Introducing the hydroxyl group through reactions such as hydroboration-oxidation or oxymercuration-demercuration.
Purification: Purifying the compound using techniques like distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“Z-Tle-ol” would undergo various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides or ethers.
Scientific Research Applications
“Z-Tle-ol” could have various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving alcohols.
Medicine: Possible applications in drug development or as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “Z-Tle-ol” would depend on its specific molecular structure and target pathways. Generally, alcohols can interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methanol: A simple alcohol with one carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Propanol: A three-carbon alcohol with similar properties.
Uniqueness
“Z-Tle-ol” would be unique based on its specific molecular structure, which could impart distinct physical and chemical properties compared to other alcohols.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
InChI Key |
KJWHWKVTZVGMHH-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
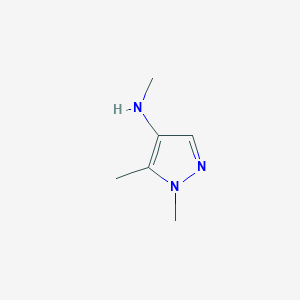
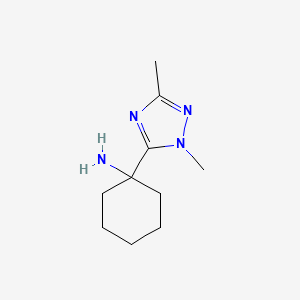


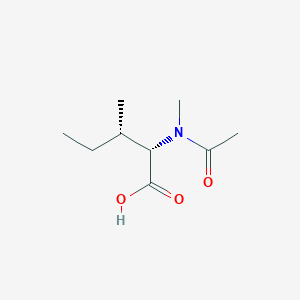
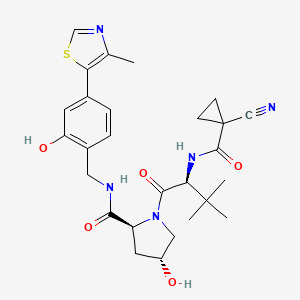
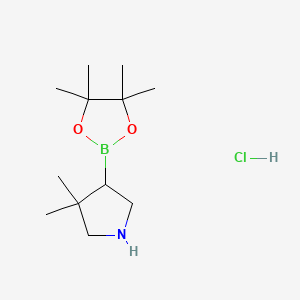
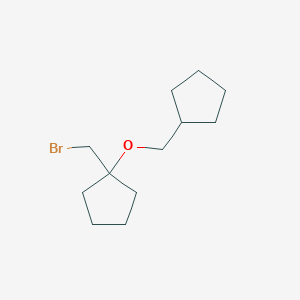
![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
